Cas no 941939-22-6 (N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide)

N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide 化学的及び物理的性質
名前と識別子
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- N-[(4-chlorophenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide
- N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
- N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide
- N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide
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- インチ: 1S/C19H16ClN3O2/c1-12-10-17(15-4-2-3-5-16(15)22-12)23-19(25)18(24)21-11-13-6-8-14(20)9-7-13/h2-10H,11H2,1H3,(H,21,24)(H,22,23,25)
- InChIKey: HSBIJJJSUQQYML-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N([H])C(C(N([H])C1=C([H])C(C([H])([H])[H])=NC2=C([H])C([H])=C([H])C([H])=C12)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 25
- 回転可能化学結合数: 3
- 複雑さ: 479
- トポロジー分子極性表面積: 71.1
- XLogP3: 3.6
N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2879-6266-30mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 30mg |
$119.0 | 2023-05-01 | |
Life Chemicals | F2879-6266-2mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 2mg |
$59.0 | 2023-05-01 | |
Life Chemicals | F2879-6266-10mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 10mg |
$79.0 | 2023-05-01 | |
Life Chemicals | F2879-6266-1mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 1mg |
$54.0 | 2023-05-01 | |
Life Chemicals | F2879-6266-3mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 3mg |
$63.0 | 2023-05-01 | |
Life Chemicals | F2879-6266-100mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 100mg |
$248.0 | 2023-05-01 | |
Life Chemicals | F2879-6266-40mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 40mg |
$140.0 | 2023-05-01 | |
Life Chemicals | F2879-6266-50mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 50mg |
$160.0 | 2023-05-01 | |
Life Chemicals | F2879-6266-5mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 5mg |
$69.0 | 2023-05-01 | |
Life Chemicals | F2879-6266-15mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 15mg |
$89.0 | 2023-05-01 |
N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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10. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamideに関する追加情報
Professional Introduction to N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide (CAS No. 941939-22-6)
N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide, a compound with the CAS number 941939-22-6, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural composition of this molecule, featuring a combination of aromatic and heterocyclic rings, contributes to its unique chemical and pharmacological properties.
The molecular structure of N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide is characterized by the presence of a 4-chlorophenyl group and a 2-methylquinolin-4-yl moiety. These structural elements are crucial in determining the compound's interactions with biological targets. The 4-chlorophenyl group introduces a chlorine atom at the para position, which can enhance the lipophilicity and binding affinity of the molecule. On the other hand, the 2-methylquinolin-4-yl group contributes to the molecule's ability to interact with specific enzymes and receptors, making it a valuable candidate for drug development.
In recent years, there has been growing interest in quinoline derivatives due to their diverse biological activities. Quinoline-based compounds have shown potential in treating various diseases, including infectious diseases and cancer. The incorporation of a methyl group at the 2-position of the quinoline ring further modulates its pharmacological properties, enhancing its efficacy and selectivity. This modification has been widely explored in the development of new antimalarial agents and anticancer drugs.
The synthesis of N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the functionalization of the quinoline ring, followed by the introduction of the 4-chlorophenyl group and the ethanediamide moiety. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.
The pharmacological profile of N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide has been extensively studied in various preclinical models. Initial findings suggest that this compound exhibits potent inhibitory activity against several target enzymes and receptors. Specifically, it has shown promise in inhibiting kinases and other enzymes involved in cancer cell proliferation and survival. Additionally, preliminary studies indicate that this compound may have antimicrobial properties, making it a potential candidate for treating resistant bacterial infections.
The biological activity of N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide is attributed to its ability to interact with specific binding sites on biological targets. The presence of both hydrophobic and hydrophilic regions in its structure allows it to effectively penetrate cellular membranes and reach its target sites. Furthermore, the chlorine atom at the para position of the 4-chlorophenyl group enhances its binding affinity by participating in hydrophobic interactions and dipole-dipole forces.
Ongoing research is focused on optimizing the pharmacokinetic properties of N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide. Efforts are being made to improve its solubility, bioavailability, and metabolic stability. These modifications are essential for translating preclinical findings into clinical success. Additionally, computational modeling techniques are being employed to predict and optimize the compound's interactions with biological targets.
The potential therapeutic applications of N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide are vast. Given its inhibitory activity against key enzymes involved in cancer cell proliferation, it holds promise as an anticancer agent. Furthermore, its antimicrobial properties make it a candidate for developing new antibiotics to combat drug-resistant bacteria. In addition to these applications, this compound may also have utility in treating other diseases characterized by abnormal enzyme activity.
The development of N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide represents a significant step forward in pharmaceutical chemistry. Its unique structure and promising biological activities make it a valuable tool for further research and drug development. As our understanding of its mechanisms of action continues to grow, so too will its potential therapeutic applications.
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